REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:9])[CH2:5][C:6]([OH:8])=O)[CH3:2].N1C=CC=CC=1C1C=CC=CN=1.[CH3:22][O:23][C:24]([C:26]1[C:35]2[C:30](=[CH:31][C:32]([CH2:36]C(Cl)=O)=[CH:33][CH:34]=2)[CH:29]=[CH:28][CH:27]=1)=[O:25].Cl>C1COCC1.CCOCC>[CH3:22][O:23][C:24]([C:26]1[C:35]2[C:30](=[CH:31][C:32]([CH2:36][C:6](=[O:8])[CH2:5][C:4]([O:3][CH2:1][CH3:2])=[O:9])=[CH:33][CH:34]=2)[CH:29]=[CH:28][CH:27]=1)=[O:25]
|
Name
|
|
Quantity
|
8.56 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC(=O)O)=O
|
Name
|
|
Quantity
|
112 mg
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)C1=NC=CC=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
36 mmol
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=CC=CC2=CC(=CC=C12)CC(=O)Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
results in a persistent red color of the mixture
|
Type
|
TEMPERATURE
|
Details
|
After cooling to −78° C.
|
Type
|
ADDITION
|
Details
|
is added during 40 min
|
Duration
|
40 min
|
Type
|
CUSTOM
|
Details
|
the aq. phase separated off
|
Type
|
EXTRACTION
|
Details
|
extracted with 2 portions of EtOAc
|
Type
|
WASH
|
Details
|
The organic layers are washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to the title compound which
|
Type
|
CUSTOM
|
Details
|
Pure product can be obtained by chromatography (Combi Flash; hexane/EtOAc 85:15)
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
COC(=O)C1=CC=CC2=CC(=CC=C12)CC(CC(=O)OCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |